![molecular formula C17H14FN3O2 B5562858 ethyl 4-[(4-fluorophenyl)amino]-2-quinazolinecarboxylate](/img/structure/B5562858.png)
ethyl 4-[(4-fluorophenyl)amino]-2-quinazolinecarboxylate
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Overview
Description
Synthesis Analysis
The synthesis of quinazoline derivatives involves multiple steps, including the transformation of specific precursors through reactions like addition-elimination and SNAr (nucleophilic aromatic substitution). For example, ethyl 1,4-dihydro-4-oxo-3-quinolinecarboxylate, a structurally related compound, can be prepared from ethyl 2-(2-fluorobenzoyl)acetate in two steps, showcasing the general approach to synthesizing quinazoline derivatives (Bunce, Lee, & Grant, 2011).
Molecular Structure Analysis
The molecular structure of quinazoline derivatives has been extensively studied through techniques like X-ray diffraction. For instance, Sapnakumari et al. (2014) detailed the crystal structure of a related compound, providing insights into its crystalline form and intermolecular interactions, which are crucial for understanding the compound's properties and reactivity (Sapnakumari et al., 2014).
Chemical Reactions and Properties
Quinazoline derivatives undergo various chemical reactions, highlighting their reactivity and potential for further modifications. For example, reactions involving chloroquinolines with aminobenzoic acids and ethyl 4-aminobenzoate lead to new derivatives, showcasing the compound's versatility in synthetic chemistry (Aleksanyan & Hambardzumyan, 2013).
Physical Properties Analysis
The physical properties of quinazoline derivatives, such as solubility, melting point, and crystalline structure, are determined through various analytical techniques, including differential thermal analysis (DTA) and thermogravimetric analysis (TGA). These properties are essential for the compound's application in different fields (Sapnakumari et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents and conditions, define the potential applications of quinazoline derivatives. Studies on their transformations and interactions with various chemical groups are crucial for expanding their utility in synthetic and medicinal chemistry (Aleksanyan & Hambardzumyan, 2013).
Scientific Research Applications
Fluorophores in Biochemistry and Medicine
Quinoline derivatives, including those structurally related to ethyl 4-[(4-fluorophenyl)amino]-2-quinazolinecarboxylate, are known as efficient fluorophores. These compounds are widely utilized in biochemistry and medicine for studying various biological systems, including DNA fluorophores. The pursuit of new, more sensitive, and selective compounds continues to be a significant area of research. These derivatives are also explored for potential antioxidant and radioprotector applications (Aleksanyan & Hambardzumyan, 2013).
Antimycobacterial Properties
Ethyl 1-(substituted benzoyl)-5-methylpyrrolo[1,2-a]quinoline-3-carboxylates and related compounds have been synthesized and evaluated for their anti-tubercular activities. These compounds exhibit promising anti-TB activity against both H37Rv and multidrug-resistant strains of Mycobacterium tuberculosis, showcasing their potential in developing new antimycobacterial agents (Venugopala et al., 2020).
Analgesic and Anti-inflammatory Agents
3-(4-Ethylphenyl)-2-substituted amino-3H-quinazolin-4-ones have been synthesized and investigated for their analgesic, anti-inflammatory, and ulcerogenic index activities. Some derivatives in this class demonstrated potency surpassing that of the reference standard diclofenac sodium, presenting a novel class of compounds for managing pain and inflammation (Alagarsamy et al., 2008).
Antitumor Evaluation
Thiazolo[5,4-b]quinoline derivatives have been synthesized and evaluated for their antitumor activities. The synthesis approach and in vitro cytotoxicity tests against several cell lines indicate that specific structural features are crucial for significant antitumor activity. These findings open new avenues for the design of anticancer drugs (Alvarez-Ibarra et al., 1997).
Excited-State Intramolecular Proton Transfer (ESIPT)
Quinoline derivatives that facilitate ESIPT have been developed, demonstrating unique photophysical properties such as dual emissions and large Stokes shifts. These properties are significantly influenced by solvent polarity, and such compounds find applications in the development of new fluorescent materials with potential uses in sensors and imaging (Padalkar & Sekar, 2014).
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 4-(4-fluoroanilino)quinazoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2/c1-2-23-17(22)16-20-14-6-4-3-5-13(14)15(21-16)19-12-9-7-11(18)8-10-12/h3-10H,2H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STCRUCJTAWXLJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=CC=C2C(=N1)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-fluoroanilino)quinazoline-2-carboxylate |
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